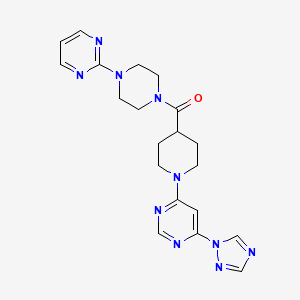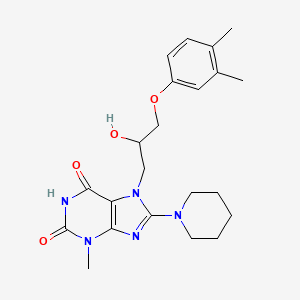
2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide is an organic compound belonging to the class of thiadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide typically involves a multi-step synthetic pathway Commonly, the process begins with the synthesis of the core thiadiazole ring, which is achieved through cyclization reactions involving thiosemicarbazide and appropriate carbonyl compounds
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for scale-up, focusing on maximizing yield and purity while minimizing costs. This involves the use of continuous flow reactors for better control of reaction parameters, and the employment of advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically affecting the aromatic rings, leading to the formation of quinone-like structures.
Reduction: Reduction can occur at the thiadiazole ring, potentially converting it into a dihydro derivative.
Substitution: The presence of aromatic amine and benzyl groups makes it susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under inert atmospheres.
Substitution: Reagents may include alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of catalysts such as Lewis acids or bases.
Major Products
The major products of these reactions typically involve modifications to the core thiadiazole structure, resulting in derivatives with altered electronic and steric properties, which may exhibit different chemical and biological activities.
科学研究应用
This compound has a wide array of applications in scientific research, spanning multiple disciplines:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a possible therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical reactivity.
作用机制
The mechanism by which this compound exerts its effects is often linked to its interaction with biological macromolecules. It can bind to enzyme active sites or receptor proteins, altering their activity. The presence of trifluoromethyl and amino groups enhances its ability to participate in hydrogen bonding and electrostatic interactions, facilitating its engagement with molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
相似化合物的比较
Compared to other thiadiazole derivatives, 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide is unique due to its specific substitution pattern, which imparts distinctive chemical and biological properties. Similar compounds include:
2-(5-phenylamino-1,3,4-thiadiazol-2-yl)acetamide
2-(5-(4-methylphenylamino)-1,3,4-thiadiazol-2-yl)-N-benzylacetamide
2-(5-(o-chlorophenylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide
Each of these similar compounds can be compared in terms of their electronic effects, steric hindrance, and overall reactivity to highlight the unique attributes of this compound. This comparison underscores the importance of specific functional groups in determining the chemical behavior and application potential of such molecules.
属性
IUPAC Name |
2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4OS/c1-12-6-2-5-9-15(12)24-18-26-25-17(28-18)10-16(27)23-11-13-7-3-4-8-14(13)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOMQRNSCKDLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2977410.png)



![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2977415.png)

![N-(3-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977417.png)
![Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2977420.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2977421.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B2977424.png)

![5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2977428.png)

